![molecular formula C16H18N2O4 B5153226 ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate](/img/structure/B5153226.png)
ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, also known as EAPC, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The mechanism of action of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of enzymes involved in DNA synthesis and cell division, leading to cell death. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity in vitro and in vivo, with minimal toxicity to normal cells. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been shown to inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits several advantages for lab experiments, including its potent anticancer activity, low toxicity to normal cells, and potential as an antimicrobial agent. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate, including:
1. Further studies to fully understand its mechanism of action and potential side effects.
2. Exploration of its potential as an antimicrobial agent, including studies on its efficacy against various bacteria and fungi.
3. Development of novel derivatives of ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate with improved potency and selectivity.
4. Studies on its potential application in combination with other anticancer agents for enhanced efficacy.
5. Exploration of its potential application in other areas of scientific research, including organic synthesis and drug discovery.
Conclusion
In conclusion, ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity, inhibits the growth of bacteria and fungi, and has minimal toxicity to normal cells. Further studies are needed to fully understand its mechanism of action and potential side effects, and to explore its potential application in other areas of scientific research.
Synthesis Methods
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of ethyl acetoacetate with 3-pyridinecarboxaldehyde to form ethyl 3-(3-pyridinyl)-3-oxopropanoate. This intermediate is then reacted with methylamine and formaldehyde to form ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate.
Scientific Research Applications
Ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has been studied for its potential application in various areas of scientific research, including medicinal chemistry, drug discovery, and organic synthesis. Studies have shown that ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. ethyl 5-acetyl-2-amino-6-methyl-4-(3-pyridinyl)-4H-pyran-3-carboxylate has also been studied for its potential to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
ethyl 5-acetyl-2-amino-6-methyl-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-16(20)14-13(11-6-5-7-18-8-11)12(9(2)19)10(3)22-15(14)17/h5-8,13H,4,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPDEBMAFFBCBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C(=O)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-acetyl-2-amino-6-methyl-4-(pyridin-3-yl)-4H-pyran-3-carboxylate |
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